molecular formula C₂₂H₂₉FN₄O₂ B1663456 5-HT2 antagonist 1 CAS No. 191592-09-3

5-HT2 antagonist 1

Cat. No. B1663456
CAS RN: 191592-09-3
M. Wt: 400.5 g/mol
InChI Key: KBZUFSZQLVRGPR-UHFFFAOYSA-N
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Description

5-HT2 antagonist 1 is a potent antagonist of the 5-HT2 receptor . It has weak α1 adrenoceptor blocking activity . It is part of a class of drugs that bind to but do not activate serotonin 5-HT2 receptors, thereby blocking the actions of serotonin or serotonin 5-HT2 receptor agonists .


Synthesis Analysis

The synthesis of 5-HT2 antagonist 1 and similar compounds has been studied . For instance, a family of tryptamine derivatives and a few 5-methoxytryptamine analogs with many different substitution patterns on the benzyl moiety were synthesized and subjected to in vitro affinity and functional activity assays .

Scientific Research Applications

1. Therapeutic Agents in Disease Management

5-HT2 antagonists, including 5-HT2A, 5-HT2B, and 5-HT2C subtypes, have been instrumental in generating therapeutic agents for managing various diseases. 5-HT2A antagonists, for example, are being explored for their potential in treating neuropsychiatric disorders, including schizophrenia, mood disorders, and symptoms associated with neurodegenerative diseases (Mestre, Zurowski, & Fox, 2013).

2. Cognitive Dysfunction and Alzheimer's Disease

5-HT2 receptor antagonists show promise in treating cognitive dysfunctions. For instance, 5-HT2C antagonists are being investigated for their role in improving cognitive functions, which could be beneficial in conditions like Alzheimer's Disease (Khoury et al., 2018).

3. Modulation of Psychostimulant Use and Dependence

Research into 5-HT2A and 5-HT2C receptors suggests their potential role in modulating the reinforcing properties of various drugs of abuse, including psychostimulants. This insight is crucial for developing pharmacological agents to treat psychostimulant use disorders (Bubar & Cunningham, 2006).

4. Eye Health: Glaucoma Treatment

5-HT2A receptor antagonists have been evaluated for their effects on intraocular pressure, which is a key factor in glaucoma treatment. Studies in primates indicate that 5-HT2 receptor agonists might be considered as potential agents for controlling intraocular pressure in glaucoma treatment (May et al., 2003).

5. Impact on Neurological and Neuropsychiatric Disorders

5-HT3 receptor antagonists, part of the 5-HT2 antagonist family, have demonstrated efficacy in conditions with an immunoinflammatory component and in neurological and psychiatric disorders. This includes their potential application in multiple sclerosis, stroke, Alzheimer's disease, and Parkinson's disease (Fakhfouri et al., 2019).

6. Novel Concepts in Drug Discovery

Recent developments in 5-HT2 receptor pharmacology, including the discovery of selective agonists and antagonists, open new avenues for treating neuropathological disorders. These discoveries suggest that modulating 5-HT2 receptors can significantly impact human cognition and emotion, which is crucial in addressing psychiatric and neurological disorders (Yang et al., 2016).

Mechanism of Action

5-HT2 antagonist 1 works by blocking the 5-HT2 receptor . This blocking action inhibits the effects of serotonin, a neurotransmitter that plays a key role in mood, vascular function, and gastrointestinal motility .

Future Directions

The future directions of research into 5-HT2 antagonist 1 and similar compounds could involve further exploration of their potential therapeutic uses. For instance, it’s suggested that selective 5-HT2A receptor antagonists or inverse agonists could be used in combination with a hypnotic drug to normalize sleep induction and maintenance and promote N3 sleep in patients with an insomnia disorder .

properties

IUPAC Name

5-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-8-hydroxy-1-methyl-7,8-dihydro-6H-pyrrolo[3,2-c]azepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FN4O2/c1-24-11-7-19-21(24)20(28)8-12-27(22(19)29)10-2-9-25-13-15-26(16-14-25)18-5-3-17(23)4-6-18/h3-7,11,20,28H,2,8-10,12-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBZUFSZQLVRGPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(CCN(C2=O)CCCN3CCN(CC3)C4=CC=C(C=C4)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-HT2 antagonist 1

CAS RN

191592-09-3
Record name 5-Ht2 antagonist 1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191592093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-HT2 ANTAGONIST 1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LEV29G9Q9T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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